molecular formula C8H2BrF13 B13722568 (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

Katalognummer: B13722568
Molekulargewicht: 424.98 g/mol
InChI-Schlüssel: KVLSPRHWDKLGCE-UPHRSURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is an organic compound characterized by its unique structure, which includes a bromine atom and multiple fluorine atoms. This compound is a type of alkene, specifically an E/Z isomer, where the higher priority groups are on the same side of the double bond, denoted by the “Z” configuration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene typically involves the bromination of alkenes. One common method is the addition of bromine (Br2) to a precursor alkene under controlled conditions. The reaction is stereoselective, leading to the formation of the Z-isomer .

Industrial Production Methods

Industrial production of this compound may involve advanced catalytic processes, such as nickelaphotoredox catalysis, which allows for the efficient difunctionalization of alkenes . This method ensures high yield and selectivity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted alkenes and vicinal dihalides, depending on the reagents and conditions used .

Wirkmechanismus

The mechanism of action for (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene primarily involves its reactivity as an alkene and a brominated compound. The double bond allows for various addition reactions, while the bromine atom can participate in substitution reactions. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene lies in its Z-configuration and the presence of multiple fluorine atoms, which confer distinct chemical properties such as high reactivity and stability .

Eigenschaften

Molekularformel

C8H2BrF13

Molekulargewicht

424.98 g/mol

IUPAC-Name

(Z)-1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

InChI

InChI=1S/C8H2BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H/b2-1-

InChI-Schlüssel

KVLSPRHWDKLGCE-UPHRSURJSA-N

Isomerische SMILES

C(=C\Br)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Kanonische SMILES

C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.